

Independent Verification of D-Galactose-¹³C₆ Labeling Efficiency: A Comparative Guide

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Compound of Interest

Compound Name: D-Galactose-13C6

Cat. No.: B12396174

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This guide provides an objective comparison of methodologies to independently verify the isotopic labeling efficiency of D-Galactose-¹³C₆. For researchers utilizing stable isotope-labeled compounds, ensuring the accuracy of isotopic enrichment is paramount for reliable experimental outcomes in metabolic flux analysis, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry. This document outlines detailed experimental protocols for verification and presents a comparison of product specifications from various suppliers.

Comparative Analysis of Supplier Specifications

While direct, independent comparative studies on the labeling efficiency of D-Galactose-¹³C₆ from different commercial sources are not readily available in peer-reviewed literature, a comparison of the product specifications provided by major chemical suppliers offers a baseline for performance expectations. Researchers are encouraged to perform their own verification using the methods outlined in this guide.

Supplier	Product Name	Isotopic Purity (atom % ^{13}C)	Chemical Purity
Sigma-Aldrich	D-Galactose- $^{13}\text{C}_6$	$\geq 98\%$ ^[1]	$\geq 99\%$ (CP) ^[1]
Cambridge Isotope Laboratories, Inc.	D-Galactose ($\text{U-}^{13}\text{C}_6$, 99%)	99% ^[2]	98% ^[2] ^[3]
MedchemExpress	D-Galactose- $^{13}\text{C}_6$	99.0%	Not specified

Note: Isotopic and chemical purity levels are subject to batch-to-batch variability. Always refer to the certificate of analysis provided with the product.

Experimental Protocols for Verification of Labeling Efficiency

The isotopic enrichment of D-Galactose- $^{13}\text{C}_6$ can be rigorously assessed using several analytical techniques. The choice of method will depend on the available instrumentation, the required level of detail (e.g., positional information), and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and widely used method for determining isotopic enrichment. The protocol typically involves derivatization of the sugar to increase its volatility.

Methodology:

- **Derivatization:** A common method is the preparation of pentaacetylaldonitrile derivatives of galactose to improve its chromatographic and mass spectrometric characteristics.
- **Gas Chromatography:** The derivatized sample is injected into a gas chromatograph. A capillary column, such as a DB-5 or equivalent, is used to separate the analyte from other components.
- **Mass Spectrometry:** Positive Chemical Ionization (PCI) is often employed. The mass spectrometer is set to monitor specific ion transitions to quantify the relative abundance of labeled and unlabeled galactose.

- For example, the transition of m/z 328 \rightarrow 106 can be used for unlabeled galactose, while m/z 334 (for fully labeled $^{13}\text{C}_6$) would be monitored to determine the enrichment.
- Data Analysis: The isotopic enrichment is calculated from the ratio of the peak areas of the labeled and unlabeled fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing underivatized sugars in complex mixtures, making it suitable for in vivo studies.

Methodology:

- Sample Preparation: Minimal sample processing is required. For plasma samples, as little as 100 μL can be analyzed.
- Liquid Chromatography: A column suitable for polar compounds, such as an amide-based column, is used to separate galactose from its isomers (e.g., glucose).
- Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the labeled and unlabeled galactose.
- Data Analysis: Similar to GC-MS, the isotopic enrichment is determined by the relative intensities of the signals corresponding to the labeled and unlabeled parent-daughter ion transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information on the isotopic labeling at each carbon position. While generally less sensitive than mass spectrometry, it is a powerful tool for unambiguous identification and quantification of isotopic enrichment.

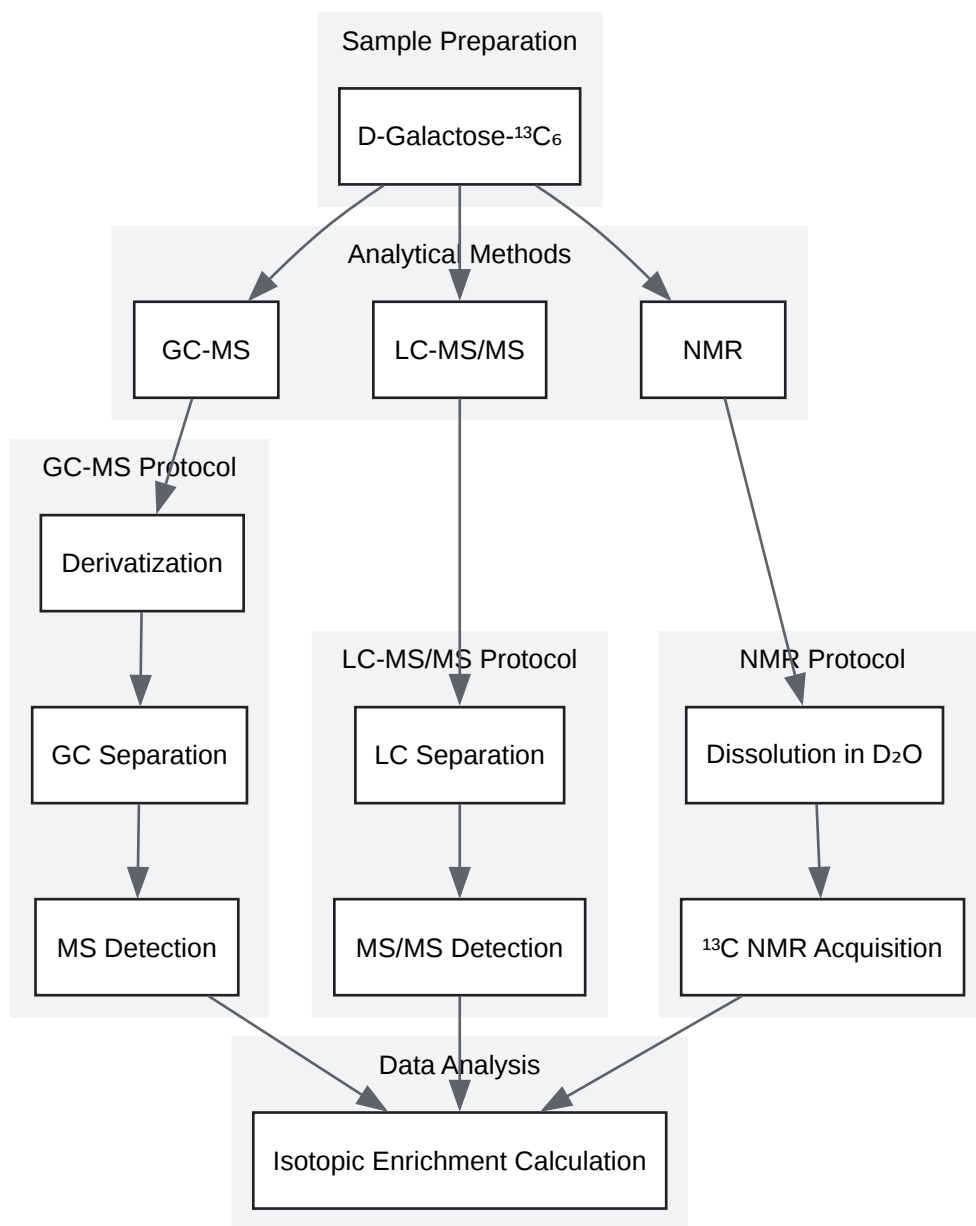
Methodology:

- Sample Preparation: The D-Galactose- $^{13}\text{C}_6$ sample is dissolved in a suitable deuterated solvent, such as D_2O .

- **^{13}C NMR Acquisition:** A quantitative ^{13}C NMR spectrum is acquired. This involves ensuring a sufficient relaxation delay between scans to allow for full relaxation of all carbon nuclei.
- **Data Analysis:** The presence of ^{12}C at any position in the D-Galactose- $^{13}\text{C}_6$ molecule will result in the absence of a signal at the corresponding chemical shift in the ^{13}C spectrum. The labeling efficiency can be determined by comparing the integrals of the galactose carbon signals to an internal standard of known concentration and natural ^{13}C abundance. More advanced techniques like isotope-edited total correlation spectroscopy (ITOC SY) can filter spectra from ^{12}C - and ^{13}C -containing molecules for direct comparison.

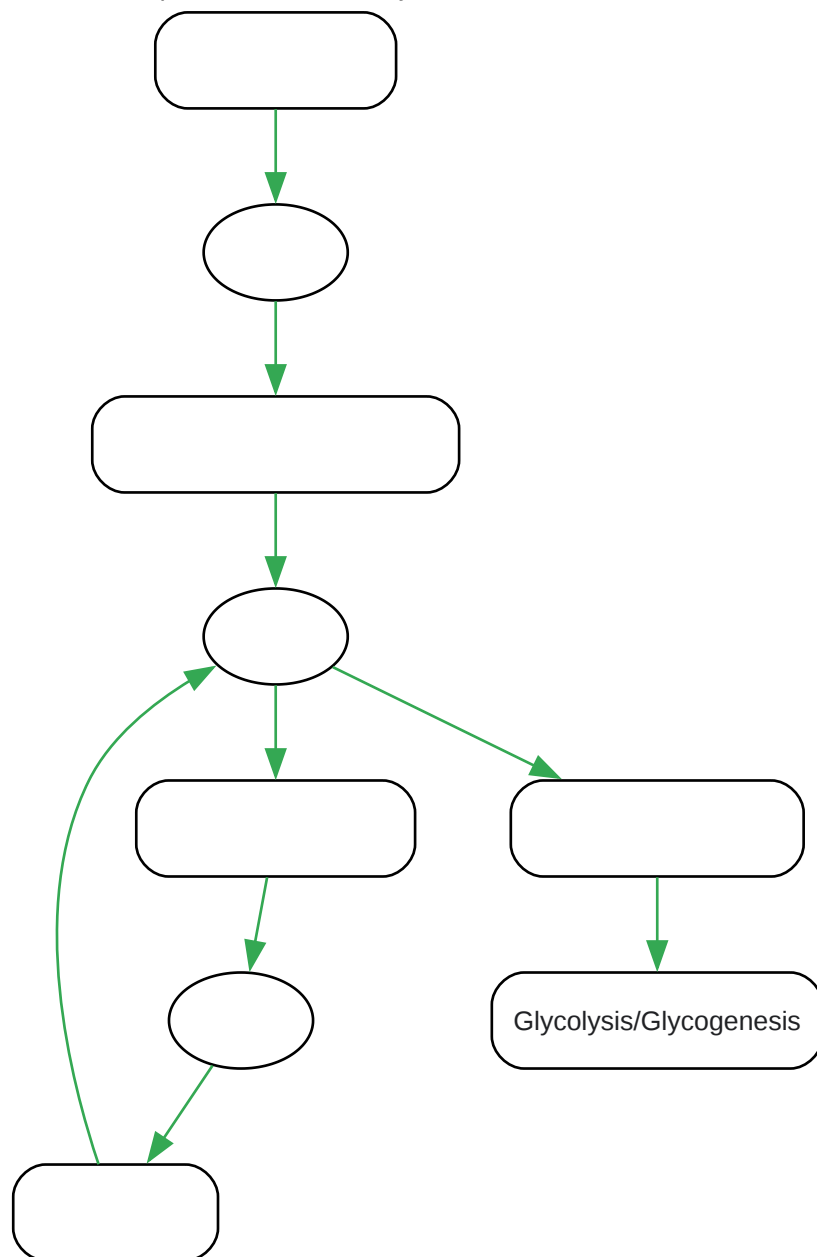
Visualizing the Workflow and Pathways

To aid in the understanding of the experimental processes and the metabolic context of D-Galactose- $^{13}\text{C}_6$, the following diagrams are provided.

Experimental Workflow for Verification of D-Galactose- $^{13}\text{C}_6$ Labeling Efficiency[Click to download full resolution via product page](#)

Caption: Workflow for verifying D-Galactose- $^{13}\text{C}_6$ labeling efficiency.

Simplified Leloir Pathway for Galactose Metabolism

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Caption: Leloir pathway showing the metabolism of D-Galactose.

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References

- 1. D-半乳糖-13C6 ≥98 atom % 13C, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. D-Galactose (U- $\text{A}^1\text{A}^3\text{C}\alpha\text{-}^{13}\text{C}_6$, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
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